molecular formula C10H16F2O3 B13626078 2,2-Difluoro-2-(1-hydroxy-4,4-dimethylcyclohexyl)acetic acid

2,2-Difluoro-2-(1-hydroxy-4,4-dimethylcyclohexyl)acetic acid

Katalognummer: B13626078
Molekulargewicht: 222.23 g/mol
InChI-Schlüssel: YFLUXYYHAWDJRS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Difluoro-2-(1-hydroxy-4,4-dimethylcyclohexyl)acetic acid is an organic compound with the molecular formula C10H16F2O3. This compound is characterized by the presence of two fluorine atoms, a hydroxyl group, and a cyclohexyl ring with two methyl groups. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(1-hydroxy-4,4-dimethylcyclohexyl)acetic acid typically involves the introduction of fluorine atoms into the cyclohexyl ring. One common method is the fluorination of a precursor compound using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Difluoro-2-(1-hydroxy-4,4-dimethylcyclohexyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of substituted cyclohexyl derivatives.

Wissenschaftliche Forschungsanwendungen

2,2-Difluoro-2-(1-hydroxy-4,4-dimethylcyclohexyl)acetic acid is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying the effects of fluorinated compounds on biological systems.

    Medicine: Investigating potential therapeutic applications due to its unique chemical properties.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2,2-Difluoro-2-(1-hydroxy-4,4-dimethylcyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable tool in various chemical and biological studies. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2-Difluoro-2-(1-hydroxycyclohexyl)acetic acid: Lacks the two methyl groups on the cyclohexyl ring.

    2,2-Difluoro-2-(1-hydroxy-4-methylcyclohexyl)acetic acid: Contains only one methyl group on the cyclohexyl ring.

    2,2-Difluoro-2-(1-hydroxy-4,4-dimethylcyclopentyl)acetic acid: Has a cyclopentyl ring instead of a cyclohexyl ring.

Uniqueness

2,2-Difluoro-2-(1-hydroxy-4,4-dimethylcyclohexyl)acetic acid is unique due to the presence of two fluorine atoms and two methyl groups on the cyclohexyl ring. These structural features contribute to its distinct chemical properties and reactivity, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C10H16F2O3

Molekulargewicht

222.23 g/mol

IUPAC-Name

2,2-difluoro-2-(1-hydroxy-4,4-dimethylcyclohexyl)acetic acid

InChI

InChI=1S/C10H16F2O3/c1-8(2)3-5-9(15,6-4-8)10(11,12)7(13)14/h15H,3-6H2,1-2H3,(H,13,14)

InChI-Schlüssel

YFLUXYYHAWDJRS-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCC(CC1)(C(C(=O)O)(F)F)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.